molecular formula C13H15N3O2S B13971992 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- CAS No. 50403-73-1

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl-

Cat. No.: B13971992
CAS No.: 50403-73-1
M. Wt: 277.34 g/mol
InChI Key: XIZVGHGAGIWVAW-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- is a heterocyclic compound with a unique structure that includes a pyrimidine ring fused with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethylpyrimidine with sulfur sources under controlled temperatures and solvents to introduce the thione group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidinethione derivatives.

Scientific Research Applications

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinethione, 3,4-dihydro-1-phenyl-4,4,6-trimethyl-: Lacks the nitro group, resulting in different reactivity and applications.

    2(1H)-Pyrimidinethione, 3,4-dihydro-1-(p-nitrophenyl)-4,4,6-trimethyl-: The position of the nitro group affects its chemical behavior and biological activity.

Uniqueness

The presence of the o-nitrophenyl group in 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- imparts unique reactivity and potential biological activities that distinguish it from other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

50403-73-1

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

4,6,6-trimethyl-3-(2-nitrophenyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H15N3O2S/c1-9-8-13(2,3)14-12(19)15(9)10-6-4-5-7-11(10)16(17)18/h4-8H,1-3H3,(H,14,19)

InChI Key

XIZVGHGAGIWVAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=CC=C2[N+](=O)[O-])(C)C

Origin of Product

United States

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